2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core substituted with a methylsulfonyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as Cu2O can enhance the efficiency of the cyclization reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzimidazole core or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include sulfone derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzimidazoles, benzoxazoles, and benzothiazoles. These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
The combination of these groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c1-24(22,23)15-20-13-7-2-3-8-14(13)21(15)10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSISUBHKLZISFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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